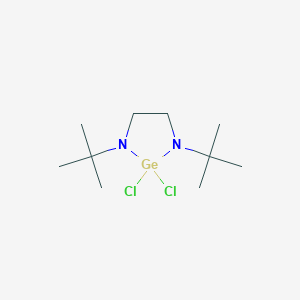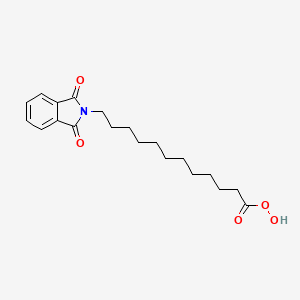
12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid: is an organic compound that belongs to the class of peroxo acids It is characterized by the presence of a peroxo group (-OOH) attached to a dodecane chain, which is further linked to a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid can be achieved through a multi-step process:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Dodecane Chain: The next step involves the attachment of a dodecane chain to the isoindoline moiety. This can be done through a nucleophilic substitution reaction using a dodecane halide (e.g., dodecyl bromide) in the presence of a base.
Introduction of the Peroxo Group: The final step involves the introduction of the peroxo group. This can be achieved by the oxidation of the terminal alkyl group using hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Industrial Production Methods: Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The peroxo group in 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid makes it a strong oxidizing agent. It can undergo oxidation reactions with various organic substrates, converting them into their corresponding oxides.
Reduction: Under certain conditions, the peroxo group can be reduced to a hydroxyl group, resulting in the formation of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dodecane chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, organic peroxides, and catalysts such as molybdenum or tungsten.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of the substrates.
Reduction: 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecanol.
Substitution: Various substituted dodecane derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an oxidizing agent in various organic reactions.
Catalysis: Potential use as a catalyst in oxidation reactions.
Biology:
Antimicrobial Activity: Potential antimicrobial properties due to its oxidizing nature.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Polymer Production: Used in the production of polymers and resins.
Textile Industry: Potential use as a bleaching agent.
Mécanisme D'action
The mechanism of action of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxo group can transfer oxygen atoms to various substrates, leading to their oxidation. This process involves the formation of reactive oxygen species, which can interact with molecular targets such as proteins, nucleic acids, and lipids, leading to their modification or degradation.
Comparaison Avec Des Composés Similaires
Phthalic Anhydride: Used in the synthesis of the isoindoline moiety.
Dodecane: The alkyl chain component.
Hydrogen Peroxide: A common oxidizing agent.
Uniqueness: 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid is unique due to its combination of a peroxo group with a long alkyl chain and an isoindoline moiety
Propriétés
Numéro CAS |
143205-48-5 |
|---|---|
Formule moléculaire |
C20H27NO5 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
12-(1,3-dioxoisoindol-2-yl)dodecaneperoxoic acid |
InChI |
InChI=1S/C20H27NO5/c22-18(26-25)14-8-6-4-2-1-3-5-7-11-15-21-19(23)16-12-9-10-13-17(16)20(21)24/h9-10,12-13,25H,1-8,11,14-15H2 |
Clé InChI |
BAWKIAMMNUPMBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCC(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12561856.png)
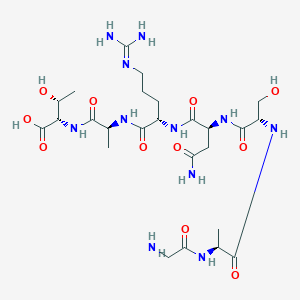
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
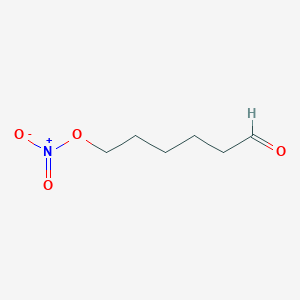
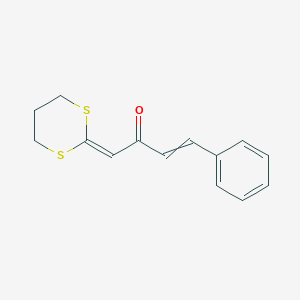
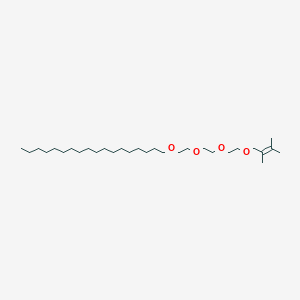
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
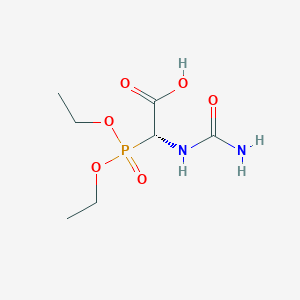
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
